molecular formula C12H21NO2S B2549581 Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2490418-42-1

Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2549581
CAS No.: 2490418-42-1
M. Wt: 243.37
InChI Key: RHYNPVWSXVPELL-UHFFFAOYSA-N
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Description

Tert-butyl 7-sulfanyl-5-azaspiro[34]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a sulfur atom and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of tert-butyl 7-mercapto-5-azaspiro[3.4]octane-5-carboxylate as a precursor . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butyl group or to modify the azaspiro ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler spirocyclic compounds.

Scientific Research Applications

Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The sulfur atom and the azaspiro ring system can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents.

Properties

IUPAC Name

tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c1-11(2,3)15-10(14)13-8-9(16)7-12(13)5-4-6-12/h9,16H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYNPVWSXVPELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCC2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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